Cas no 2137991-07-0 (2-Cyclopentylquinolin-3-ol)

2-Cyclopentylquinolin-3-ol is a quinoline derivative characterized by the presence of a cyclopentyl substituent at the 2-position and a hydroxyl group at the 3-position. This compound exhibits potential utility in pharmaceutical and agrochemical research due to its structural motif, which is often associated with bioactive properties. The cyclopentyl ring may enhance lipophilicity, influencing pharmacokinetic behavior, while the hydroxyl group offers a site for further functionalization or hydrogen bonding interactions. Its well-defined molecular structure makes it a valuable intermediate in synthetic chemistry, particularly for the development of heterocyclic compounds with tailored biological or material science applications. Purity and stability are key considerations for reliable performance in research settings.
2-Cyclopentylquinolin-3-ol structure
2-Cyclopentylquinolin-3-ol structure
Product name:2-Cyclopentylquinolin-3-ol
CAS No:2137991-07-0
MF:C14H15NO
MW:213.275003671646
CID:6122232
PubChem ID:165464658

2-Cyclopentylquinolin-3-ol Chemical and Physical Properties

Names and Identifiers

    • EN300-801018
    • 2137991-07-0
    • 2-cyclopentylquinolin-3-ol
    • 2-Cyclopentylquinolin-3-ol
    • Inchi: 1S/C14H15NO/c16-13-9-11-7-3-4-8-12(11)15-14(13)10-5-1-2-6-10/h3-4,7-10,16H,1-2,5-6H2
    • InChI Key: ABSJMRLGAYYTQY-UHFFFAOYSA-N
    • SMILES: OC1=CC2C=CC=CC=2N=C1C1CCCC1

Computed Properties

  • Exact Mass: 213.115364102g/mol
  • Monoisotopic Mass: 213.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 33.1Ų

2-Cyclopentylquinolin-3-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-801018-0.5g
2-cyclopentylquinolin-3-ol
2137991-07-0 95%
0.5g
$699.0 2024-05-21
Enamine
EN300-801018-10.0g
2-cyclopentylquinolin-3-ol
2137991-07-0 95%
10.0g
$3131.0 2024-05-21
Enamine
EN300-801018-1.0g
2-cyclopentylquinolin-3-ol
2137991-07-0 95%
1.0g
$728.0 2024-05-21
Enamine
EN300-801018-0.25g
2-cyclopentylquinolin-3-ol
2137991-07-0 95%
0.25g
$670.0 2024-05-21
Enamine
EN300-801018-2.5g
2-cyclopentylquinolin-3-ol
2137991-07-0 95%
2.5g
$1428.0 2024-05-21
Enamine
EN300-801018-0.05g
2-cyclopentylquinolin-3-ol
2137991-07-0 95%
0.05g
$612.0 2024-05-21
Enamine
EN300-801018-0.1g
2-cyclopentylquinolin-3-ol
2137991-07-0 95%
0.1g
$640.0 2024-05-21
Enamine
EN300-801018-5.0g
2-cyclopentylquinolin-3-ol
2137991-07-0 95%
5.0g
$2110.0 2024-05-21

Additional information on 2-Cyclopentylquinolin-3-ol

Exploring 2-Cyclopentylquinolin-3-ol (CAS No. 2137991-07-0): A Versatile Compound in Modern Research

In the realm of organic chemistry and pharmaceutical research, 2-Cyclopentylquinolin-3-ol (CAS No. 2137991-07-0) has emerged as a compound of significant interest. This quinoline derivative, characterized by its unique cyclopentyl substitution, offers a wide range of potential applications, from medicinal chemistry to material science. Researchers and industry professionals are increasingly drawn to its structural versatility and functional properties, making it a focal point in contemporary studies.

The 2-Cyclopentylquinolin-3-ol structure combines the aromatic quinoline core with a cyclopentyl group, enhancing its lipophilicity and binding affinity. This molecular design is particularly relevant in drug discovery, where such modifications can improve pharmacokinetic profiles. Recent searches on platforms like Google Scholar and PubMed reveal growing curiosity about "quinoline derivatives in drug development" and "cyclopentyl-substituted heterocycles," underscoring the compound's relevance in cutting-edge research.

One of the most frequently asked questions about CAS No. 2137991-07-0 revolves around its synthetic routes. The compound can be synthesized through multi-step organic reactions, including cyclization and functional group transformations. Optimized protocols often highlight the use of catalytic systems to achieve higher yields, a topic trending in "green chemistry for heterocycle synthesis" discussions. These methods align with the global push toward sustainable laboratory practices, a hot topic in 2024.

Beyond pharmaceuticals, 2-Cyclopentylquinolin-3-ol exhibits promise in materials science. Its conjugated system and rigid structure make it a candidate for organic electronic applications, such as OLEDs or sensors. Online forums and research databases show spikes in queries like "quinoline-based organic semiconductors," reflecting interdisciplinary interest. This dual applicability in life sciences and advanced materials positions the compound as a bridge between traditionally separate fields.

Analytical characterization of 2-Cyclopentylquinolin-3-ol typically involves techniques like NMR, HPLC, and mass spectrometry. Recent advancements in "high-throughput compound screening" have streamlined its purity assessment, addressing another common user query about quality control. The compound's stability under various conditions is also a key consideration for storage and handling, with many researchers seeking data on "quinoline derivative degradation pathways."

In the context of biological activity, preliminary studies suggest that 2-Cyclopentylquinolin-3-ol may interact with specific enzymatic targets. While detailed mechanistic studies are ongoing, this aligns with the broader search trend for "small molecule modulators of protein function." The compound's potential as a scaffold for kinase inhibitors or antimicrobial agents is particularly intriguing, given the urgent need for novel therapeutic strategies against resistant pathogens.

From a commercial perspective, suppliers of CAS No. 2137991-07-0 often highlight its customizable purity grades and batch-specific certificates of analysis. These details respond to the frequently searched term "research-grade quinoline compounds," emphasizing the importance of reproducibility in scientific studies. The compound's availability in milligram to kilogram quantities caters to both academic and industrial-scale investigations.

Environmental and safety profiles of 2-Cyclopentylquinolin-3-ol are another area of user interest, with searches for "biodegradable heterocyclic compounds" gaining traction. While the compound is not classified as hazardous under standard regulations, proper laboratory precautions remain essential—a point often emphasized in safety data sheets and aligned with the "responsible chemical management" movement.

Looking ahead, the scientific community anticipates expanded applications for 2-Cyclopentylquinolin-3-ol, particularly in targeted drug delivery systems and smart materials. Its molecular architecture allows for further derivatization, addressing the persistent demand for "modular chemical building blocks." As research continues to uncover new dimensions of this compound's utility, it stands as a testament to the innovation driving modern chemical sciences.

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